Ethyl 2,5-dimethylpyrrole-1-acetate
Overview
Scientific Research Applications
Synthesis and Anti-Inflammatory Potential
Ethyl 2,5-dimethylpyrrole-1-acetate plays a crucial role in the synthesis of anti-inflammatory agents. In a study by Ross and Sowell (1987), a series of 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetic acid derivatives were synthesized, where the condensation of various compounds yielded ethyl 3-substituted 2-amino-4,5-dimethylpyrrole-1-acetate. This compound was then hydrolyzed to produce the corresponding carboxylic acid, leading to the creation of anti-inflammatory agents (Ross & Sowell, 1987).
Dynamic NMR Studies and Atropisomerism
Yavari, Nasiri, and Djahaniani (2005) explored the reaction of ethyl 2-arylamino-2-oxo-acetates with dimethyl acetylendicarboxylate in the presence of triphenylphosphine. This reaction produced dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, and dynamic NMR studies of these compounds revealed a high energy barrier for rotation around the N-aryl single bond, leading to observable atropisomerism (Yavari, Nasiri, & Djahaniani, 2005).
Oxidation Studies
Cirrincione et al. (1987) attempted the preparation of ethyl 3-amino-2,5-dimethylpyrrole-4-carboxylate, resulting in the isolation of 2-hydroxy-2H-pyrroles. Their study provided insight into the oxidation processes of these compounds and contributed to a better understanding of the chemical behavior of similar structures (Cirrincione et al., 1987).
Hydrogen-Bonding Patterns
Senge and Smith (2005) investigated the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole. Their work, involving compounds like ethyl 4-(2-ethoxycarbonyl-2-hydroxyacryloyl)-3,5-dimethylpyrrole-2-carboxylate, provided valuable insights into the crystal and molecular structures of these compounds, contributing to a deeper understanding of their chemical properties (Senge & Smith, 2005).
Vibrational Contribution Studies in Pharmaceutical Applications
The pharmaceutical significance of Ethyl 2-(4-benzoyl-2,5-dimethylphenoxy)acetate, a related compound, was highlighted by Amalanathan et al. (2015). Through FTIR and FT-Raman analysis, alongside DFT computations, they explored the vibrational contributions of the molecule, revealing insights into its electronic structure and potential pharmaceutical activity (Amalanathan et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10(12)7-11-8(2)5-6-9(11)3/h5-6H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSGYPGAZRLNRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512474 | |
Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-21-3 | |
Record name | Ethyl (2,5-dimethyl-1H-pyrrol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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